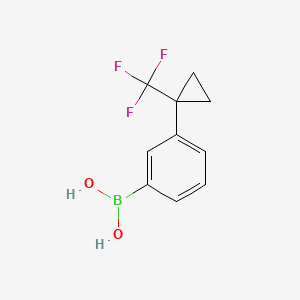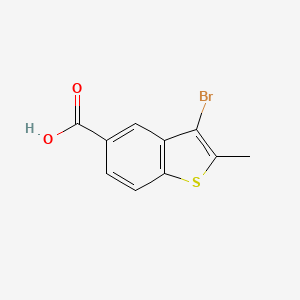
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are sulfur-containing aromatic compounds that are widely studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1-benzothiophene followed by carboxylation. The reaction typically proceeds as follows:
Bromination: 2-Methyl-1-benzothiophene is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 3-position of the benzothiophene ring.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This step introduces the carboxylic acid group at the 5-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents (e.g., Grignard reagents) and nucleophilic bases.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to reduce the carboxylic acid group to an alcohol or other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., RMgX), nucleophilic bases (e.g., NaOH, KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Various substituted benzothiophene derivatives
Oxidation: Oxidized benzothiophene derivatives with additional functional groups
Reduction: Reduced benzothiophene derivatives with alcohol or other functional groups
Scientific Research Applications
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its benzothiophene core structure is found in various drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable starting material for constructing diverse chemical structures.
Material Science: Benzothiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and proteins. The presence of the bromine and carboxylic acid groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved can vary based on the specific biological system and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-benzothiophene-5-carboxylic acid: Lacks the bromine atom at the 3-position.
3-Bromo-1-benzothiophene-5-carboxylic acid: Lacks the methyl group at the 2-position.
3-Bromo-2-methyl-1-benzothiophene: Lacks the carboxylic acid group at the 5-position.
Uniqueness
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the benzothiophene ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis. The compound’s unique structure allows for diverse chemical modifications and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C10H7BrO2S |
|---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-9(11)7-4-6(10(12)13)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChI Key |
WRNYQEUDRKVWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)


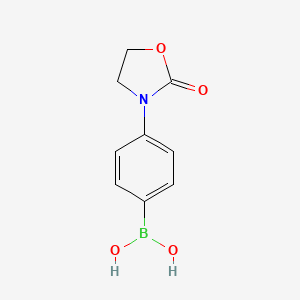

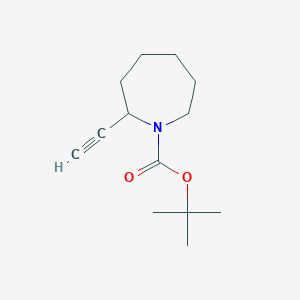
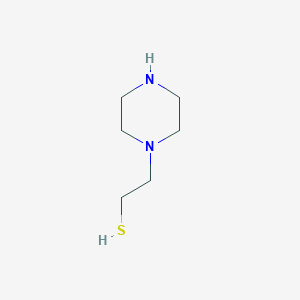
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
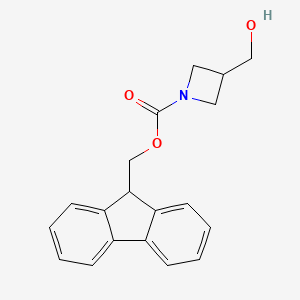
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
